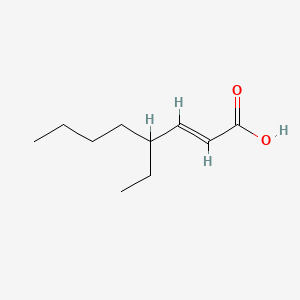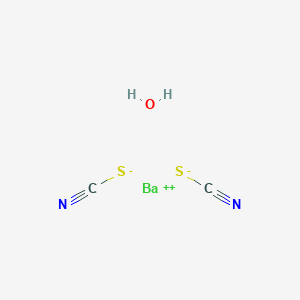
9H-fluorene-3-carboxylic Acid
Overview
Description
9H-Fluorene-3-carboxylic acid is an organic compound with the molecular formula C14H10O2. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound is known for its unique structural properties, which make it a valuable intermediate in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-fluorene-3-carboxylic acid typically involves the reaction of fluorene with carbon dioxide in the presence of a strong base such as sodium or potassium hydrideThe reaction conditions often require an inert atmosphere and elevated temperatures to ensure the complete conversion of fluorene to the desired carboxylic acid .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the reaction of fluorene with dialkyl carbonate and alkali metal hydride or potassium alcoholate. This method is advantageous due to its simplicity and high yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form fluorenone derivatives.
Reduction: Reduction of this compound can yield fluorene derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Fluorenone derivatives.
Reduction: Fluorene derivatives.
Substitution: Halogenated or alkylated fluorene derivatives.
Scientific Research Applications
9H-fluorene-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9H-fluorene-3-carboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor of specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of inflammatory pathways and microbial cell wall synthesis .
Comparison with Similar Compounds
Fluorenone: An oxidized derivative of fluorene, used in the synthesis of various organic compounds.
9-Fluorenylmethanol: A reduced derivative of fluorene, used as an intermediate in organic synthesis.
Uniqueness: this compound is unique due to its carboxyl functional group, which imparts distinct chemical reactivity and makes it a valuable intermediate in various synthetic pathways. Its ability to undergo a wide range of chemical reactions, including oxidation, reduction, and substitution, sets it apart from other fluorene derivatives .
Properties
IUPAC Name |
9H-fluorene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-14(16)11-6-5-10-7-9-3-1-2-4-12(9)13(10)8-11/h1-6,8H,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRSPZVTTMUNBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)C(=O)O)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427946 | |
| Record name | 9H-fluorene-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92151-76-3 | |
| Record name | 9H-fluorene-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-fluorene-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,2'-[(3-Aminophenyl)imino]bisethanol](/img/structure/B1623858.png)
![[(E)-2-ethylsulfonylethenyl]benzene](/img/structure/B1623859.png)


![(NE)-N-[1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B1623866.png)





